molecular formula C4H2BrClOS B6265185 4-bromo-5-chlorothiophen-2-ol CAS No. 2228545-25-1

4-bromo-5-chlorothiophen-2-ol

Cat. No.: B6265185
CAS No.: 2228545-25-1
M. Wt: 213.5
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Description

Its molecular formula is inferred as C₄H₂BrClOS, distinguishing it from benzene-based analogs due to the sulfur-containing aromatic ring. Thiophene’s lower aromaticity and higher electron density compared to benzene may enhance the acidity of the hydroxyl group and influence reactivity in substitution or coordination reactions.

Properties

CAS No.

2228545-25-1

Molecular Formula

C4H2BrClOS

Molecular Weight

213.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chlorothiophen-2-ol typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophen-2-ol using bromine or a brominating agent such as N-bromosuccinimide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the thiophene ring into a more saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Thiophenes with various substituents replacing the halogen atoms.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dehalogenated thiophenes or more saturated thiophene derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-5-chlorothiophen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential in the formation of carbon-carbon bonds.

Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential biological activities. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets, increasing its efficacy.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. The unique electronic properties of the thiophene ring make these compounds valuable in the development of organic semiconductors and conductive materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-chlorothiophen-2-ol in biological systems is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Position and Functional Groups

4-Bromo-5-(Chloromethyl)-2-Methoxyphenol (C₈H₈BrClO₂)
  • Structure : Bromine (C4), chloromethyl (C5), methoxy (C2), and hydroxyl (C1) groups on a benzene ring .
  • Key Differences: The methoxy group enhances steric hindrance and stabilizes the aromatic ring via electron-donating effects, unlike the electron-withdrawing hydroxyl group in the target compound.
  • Applications : Used as a synthetic intermediate in organic chemistry due to its versatile functional groups .
5-Bromo-2-Chloro-4-Fluorophenol (C₆H₃BrClFO)
  • Structure : Bromine (C5), chlorine (C2), fluorine (C4), and hydroxyl (C1) on a benzene ring .
  • Key Differences: Fluorine’s high electronegativity increases the compound’s acidity compared to non-fluorinated analogs.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to halogen diversity .
4-Bromo-2-Chlorophenol (C₆H₄BrClO)
  • Structure : Bromine (C4), chlorine (C2), and hydroxyl (C1) on a benzene ring .
  • Key Differences :
    • The ortho-chlorine and para-bromine arrangement facilitates degradation via sulfate radical-based oxidation, with chloride ions accelerating reaction rates .
    • Lacks the thiophene ring’s electron-rich environment, leading to lower acidity than the target compound.

Reactivity and Stability

  • Degradation Pathways: 4-Bromo-2-chlorophenol undergoes rapid degradation in sulfate radical-based processes, influenced by chloride ions . For 4-bromo-5-chlorothiophen-2-ol, the thiophene ring may alter degradation kinetics due to sulfur’s susceptibility to oxidation.
  • Coordination Chemistry: Bromo-chloro phenol derivatives form complexes with metals like vanadium, as seen in a vanadium(V) complex involving a bromo-chloro phenolic ligand .

Electronic and Steric Effects

  • Thiophene vs. Benzene: Thiophene’s electron-rich nature increases the hydroxyl group’s acidity compared to phenolic analogs. The smaller thiophene ring may reduce steric hindrance around substituents, enhancing reactivity in electrophilic substitutions.
  • Halogen Interactions :
    • Adjacent bromine and chlorine in this compound may create synergistic electron-withdrawing effects, contrasting with para/meta arrangements in benzene-based compounds.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Aromatic Ring Substituents (Positions) Key Properties References
This compound C₄H₂BrClOS Thiophene Br (4), Cl (5), OH (2) High acidity (inferred), sulfur reactivity N/A
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₈BrClO₂ Benzene Br (4), Cl-CH₂ (5), OMe (2), OH (1) Stabilized by methoxy, synthetic utility
5-Bromo-2-chloro-4-fluorophenol C₆H₃BrClFO Benzene Br (5), Cl (2), F (4), OH (1) High electronegativity, agrochemical use
4-Bromo-2-chlorophenol C₆H₄BrClO Benzene Br (4), Cl (2), OH (1) Rapid oxidative degradation

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